5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate (CAS: 338399-03-4) is a heterocyclic compound featuring a thiazole core substituted with a 3-pyridinyl group at position 2, a methyl group at position 5, and a cyclopropanecarboxylate ester at position 2. Its molecular formula is C₁₃H₁₂N₂O₂S, with a molar mass of 260.31 g/mol . However, detailed pharmacological or mechanistic studies on this specific compound are absent in the provided evidence, necessitating inferences from structurally related analogs.
Properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-4-5-9)15-12(18-8)10-3-2-6-14-7-10/h2-3,6-7,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKCEZCUXITDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step involves the esterification of the cyclopropane carboxylic acid with the thiazole-pyridine intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
Biological Activities
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate exhibits a range of biological activities, which can be classified into several categories:
Anticancer Activity
Research indicates that this compound has potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the PI3K/Akt/mTOR signaling pathway. This mechanism is crucial for cancer cell survival and proliferation, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a variety of pathogens, including:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Inhibitory effects on Candida albicans.
These properties suggest its potential use in developing new antimicrobial agents.
Insecticidal Activity
This compound has also been evaluated for its insecticidal properties. Studies indicate it exhibits effectiveness against pests such as the maize weevil, highlighting its application in agricultural pest management.
Medicinal Chemistry
The compound serves as a scaffold for the development of new drug candidates targeting various diseases due to its diverse biological activities. Its derivatives are being explored for enhanced efficacy and reduced toxicity profiles.
Agricultural Chemistry
Given its insecticidal properties, this compound is being investigated as a potential agrochemical for pest control, offering an alternative to traditional pesticides with potentially lower environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells via PI3K/Akt/mTOR inhibition. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of growth in Staphylococcus aureus and E. coli at low concentrations. |
| Study C | Insecticidal Properties | Effective against maize weevil with a mortality rate exceeding 80% at tested concentrations. |
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl Cyclopropanecarboxylate
A direct structural analog is its 4-pyridinyl isomer (CAS: 338409-16-8), which differs only in the substitution position of the pyridine ring (4-pyridinyl vs. 3-pyridinyl). Key comparisons include:
| Property | 3-Pyridinyl Derivative | 4-Pyridinyl Derivative |
|---|---|---|
| CAS Number | 338399-03-4 | 338409-16-8 |
| Molecular Formula | C₁₃H₁₂N₂O₂S | C₁₃H₁₂N₂O₂S |
| Molar Mass (g/mol) | 260.31 | 260.31 |
| Structural Variation | Pyridine at position 3 | Pyridine at position 4 |
While both isomers share identical molecular formulas and masses, the positional difference in the pyridine ring likely alters electronic properties, solubility, and receptor binding. For instance, 3-pyridinyl derivatives often exhibit distinct hydrogen-bonding interactions compared to 4-pyridinyl analogs due to nitrogen orientation .
Functional Analog: MPEP (2-Methyl-6-(phenylethynyl)pyridine)
MPEP (CAS: 146977-21-3), a potent metabotropic glutamate receptor 5 (mGlu₅) antagonist, shares a pyridine backbone but lacks the thiazole and cyclopropane groups. Pharmacological comparisons are instructive:
However, the thiazole-cyclopropane motif in the queried compound may confer distinct pharmacokinetic or target-selectivity profiles, warranting further investigation.
Thiophene and Pyrazole Derivatives
Compounds like (7a) and (7b) from , featuring thiophene and pyrazole cores, demonstrate the role of heterocycles in drug design. For example:
- Compound 7a: Combines pyrazole and cyanothiophene moieties.
- Compound 7b : Includes an ethyl carboxylate-substituted thiophene.
These analogs emphasize the diversity of sulfur-containing heterocycles in modulating bioactivity. However, the queried compound’s cyclopropane ester may enhance metabolic stability compared to linear esters like those in 7b .
Lumping Strategy and Chemical Grouping
discusses lumping strategies , where compounds with similar structures are grouped to simplify reaction modeling. For instance, the queried compound and its 4-pyridinyl isomer could be "lumped" due to shared core features (thiazole, pyridine). This approach reduces computational complexity but risks oversimplifying substituent-specific effects.
Biological Activity
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridine moieties. The synthetic pathway often employs cyclopropanation techniques to introduce the cyclopropanecarboxylate group, which is crucial for enhancing the compound's biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance, a study demonstrated that thiazole compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit key signaling pathways involved in tumor growth has been highlighted in vitro and in vivo.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
Research has also explored the antimicrobial effects of this compound. Thiazoles are known for their broad-spectrum antimicrobial activity, and preliminary studies suggest that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting a role in managing inflammatory diseases.
Case Studies
- Cancer Treatment Study : In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study reported a reduction in Ki67 expression, indicating decreased cell proliferation.
- Infection Model : A study assessing the compound's efficacy against bacterial infections used a murine model infected with Staphylococcus aureus. Treatment with the compound led to a significant decrease in bacterial load and improved survival rates compared to untreated groups.
Q & A
Q. What are the standard synthetic routes for 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Cyclocondensation : Reacting precursors like ethyl acetoacetate with arylhydrazines to form pyrazole intermediates, followed by thiazole ring closure using reagents such as Lawesson’s reagent or phosphorus pentasulfide .
- Cyclopropane Formation : Employing carbene insertion or [2+1] cycloaddition strategies, often using transition-metal catalysts (e.g., Cu or Rh complexes) to stabilize reactive intermediates .
- Esterification : Final carboxylate ester formation via nucleophilic acyl substitution with cyclopropanecarbonyl chloride .
Characterization at each step is critical, using TLC for reaction monitoring and NMR/MS for structural confirmation .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and cyclopropane geometry (e.g., coupling constants for cyclopropane protons: Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H] ion for CHNOS: 288.0804) .
- Infrared Spectroscopy (IR) : Peaks at 1720–1740 cm confirm ester carbonyl groups .
Advanced Research Questions
Q. How can researchers address low yields during cyclopropane ring formation?
- Methodological Answer : Low yields often stem from side reactions or unstable intermediates. Mitigation strategies:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize carbene intermediates .
- Catalyst Screening : Test Rh(OAc) or Cu(OTf) to enhance regioselectivity .
- Temperature Control : Maintain reactions below 0°C to suppress decomposition .
- Additives : Include scavengers like molecular sieves to trap moisture or byproducts .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >98% purity required for reliable bioassays .
- Structural Analogues : Compare with derivatives (e.g., trifluoromethyl or pyrazole-substituted analogs) to assess substituent effects on activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to evaluate binding affinity variations due to cyclopropane ring strain or pyridine-thiazole dihedral angles .
Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?
- Methodological Answer : Focus on modular modifications:
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance metabolic stability .
- Thiazole Core : Replace sulfur with oxygen to assess electronic effects on target binding .
- Cyclopropane Ester : Substitute with amides or ketones to probe steric tolerance .
Biological testing should include kinase inhibition assays (e.g., EGFR or JAK2) and ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
